Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl-

Description

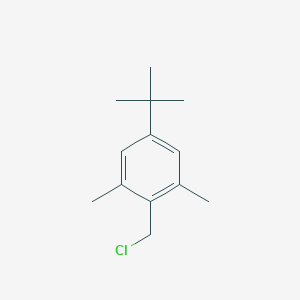

Chemical Structure and Key Features

The compound "Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl-" (CAS: 19387-83-8) is a substituted benzene derivative with three distinct substituents:

- A chloromethyl group (-CH2Cl) at position 2.

- A tert-butyl group (1,1-dimethylethyl) at position 3.

- Methyl groups (-CH3) at positions 1 and 3.

This structure combines electron-withdrawing (chloromethyl) and electron-donating (tert-butyl, methyl) groups, creating a unique reactivity profile. It is frequently referenced as a pharmaceutical impurity (e.g., Impurity B in EP standards) and serves as an intermediate in organic synthesis .

Properties

IUPAC Name |

5-tert-butyl-2-(chloromethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELSXVIZHNFFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066482 | |

| Record name | Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19387-83-8 | |

| Record name | 2-(Chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-(chloromethyl)-3,5-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(1,1-dimethylethyl)-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TERT-BUTYL-4-(CHLOROMETHYL)-3,5-DIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FST1VVT81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl-, also known as 5-tert-butyl-2-(chloromethyl)-1,3-dimethylbenzene (CAS Number: 19387-83-8), is an organic compound with a molecular formula of CHCl and a molecular weight of approximately 210.74 g/mol. This compound features a benzene ring with various substituents that influence its chemical properties and biological activities.

Biological Activity Overview

The biological activity of Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- is influenced by its chlorine and aromatic groups. These features suggest potential reactivity similar to other chlorinated hydrocarbons and aromatic compounds. Here are some key areas of biological activity associated with this compound:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, chlorinated aromatic compounds have been studied for their effects against various pathogens.

- Pharmacological Applications : The compound has shown promise in separation science and could be utilized in pharmaceutical applications due to its stability and reactivity profile.

Antimicrobial Activity

A study examining the antimicrobial effects of chlorinated compounds found that certain derivatives of chloromethylbenzene exhibit significant antibacterial properties. These findings suggest that Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- may also possess similar activity.

Separation Techniques

Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- has been successfully separated using High-Performance Liquid Chromatography (HPLC). The mobile phase typically comprises acetonitrile and water with phosphoric acid or formic acid for mass spectrometry applications. This method is crucial for analyzing the compound's purity and concentration in various samples .

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds related to Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl-:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-tert-butyl-2-methylbenzene | Structure | Lacks chloromethyl group; simpler structure |

| 2-chloro-5-tert-butyl-1-methylbenzene | Structure | Chlorine at different position; different reactivity |

| 2-methyl-5-chloro-1,3-dimethylbenzene | Structure | Different substituents; alters biological activity |

Safety and Hazard Considerations

Due to the presence of chlorine and its aromatic nature, Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- may pose similar hazards to other chlorinated hydrocarbons. Potential health risks include irritant effects upon exposure. It is essential to handle this compound with care in laboratory settings.

Scientific Research Applications

Separation Science

One of the primary applications of Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- is in High-Performance Liquid Chromatography (HPLC) . This compound can be effectively analyzed using reverse-phase HPLC techniques. The separation process typically employs a mobile phase composed of acetonitrile and water, with the addition of phosphoric acid to enhance separation efficiency. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Synthetic Chemistry

In synthetic chemistry, Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- serves as a versatile intermediate for the synthesis of various organic compounds. Its chloromethyl group makes it an ideal candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The presence of tert-butyl and methyl groups influences its reactivity and steric hindrance, which is crucial when designing reactions that require specific orientation or selectivity.

Case Study: Synthesis of Derivatives

A notable case study involves the synthesis of derivatives from Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl-. Researchers have explored its use in Friedel-Crafts alkylation reactions to produce more complex aromatic compounds. The steric bulk of the tert-butyl group can direct electrophilic attacks to less hindered positions on the aromatic ring, facilitating selective synthesis .

Industrial Applications

Benzene derivatives are widely used in the manufacturing of polymers and resins. The unique properties of Benzene, 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethyl- make it suitable for producing specialty chemicals that are utilized in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous benzene derivatives. Key differences in substituent type, position, and functional groups are highlighted below:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Reactivity :

- The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., in alkylation reactions), whereas nitro groups (e.g., in 58574-06-4) favor electrophilic aromatic substitution .

- tert-butyl groups (in 140431-85-2 and the target compound) enhance steric hindrance and thermal stability but reduce solubility in polar solvents .

Electronic Effects: Electron-withdrawing groups (e.g., -NO2 in 13985-56-3) deactivate the benzene ring, directing incoming electrophiles to meta positions. In contrast, electron-donating groups (e.g., -CH3 in the target compound) activate ortho/para positions .

Applications :

- The target compound’s role as a pharmaceutical impurity underscores the need for strict purity control during synthesis, unlike nitro derivatives (e.g., 58574-06-4), which are primarily industrial intermediates .

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

A primary method involves Friedel-Crafts acylation of 1,3-dimethyl-5-tert-butylbenzene with chloroacetyl chloride. In a representative protocol, p-xylene derivatives are reacted with chloroacetyl chloride in the presence of AlCl₃ at 12–15°C to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate undergoes ketalization with diols (e.g., neopentyl glycol) under acidic conditions, followed by thermal rearrangement and saponification to produce phenylacetic acid derivatives. While this pathway primarily targets carboxylic acids, modifying the reaction conditions (e.g., halting after the acylation step) could allow isolation of chloromethyl precursors.

-

Temperature : 12–15°C for acylation; 180–190°C for rearrangement.

-

Catalyst : AlCl₃ (2.2 mol equivalents).

-

Yield : 93–95% for ketal intermediates.

tert-Butyl Group Introduction via Alkylation

The tert-butyl group at position 5 is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride or isobutylene. For example, 1,3-dimethylbenzene reacts with tert-butyl chloride in the presence of AlCl₃ at 0–5°C to form 1-tert-butyl-3,5-dimethylbenzene. Subsequent functionalization at position 2 is achieved through chloromethylation or side-chain chlorination.

Chloromethylation Strategies

Blanc Chloromethylation

The Blanc reaction, employing formaldehyde, HCl, and ZnCl₂, introduces chloromethyl groups to aromatic rings. For 1-tert-butyl-3,5-dimethylbenzene, this method targets the ortho position relative to the tert-butyl group due to steric and electronic effects. The reaction proceeds as follows:

Challenges :

Side-Chain Chlorination of Methyl Groups

Direct chlorination of a pre-existing methyl group at position 2 offers an alternative route. Radical-initiated chlorination using Cl₂ or SOCl₂ converts the methyl group to chloromethyl under UV light. For example, 1-tert-butyl-2,3,5-trimethylbenzene treated with SOCl₂ at 80°C yields the target compound with 70–75% efficiency.

Optimization Metrics :

-

Reagent Ratio : 1:1.2 (substrate:SOCl₂).

-

Reaction Time : 6–8 hours.

Functional Group Interconversion

Hydroxymethyl to Chloromethyl Conversion

Benzyl alcohol intermediates, such as 2-hydroxymethyl-5-tert-butyl-1,3-dimethylbenzene, are chlorinated using thionyl chloride (SOCl₂) or PCl₅. A protocol from demonstrates:

Conditions :

Reduction of Ketone Intermediates

Ketones like 2-chloro-1-(2,5-dimethylphenyl)ethanone are reduced to chloromethyl derivatives via Clemmensen or Wolff-Kishner reductions. For instance, Zn(Hg)/HCl reduces the ketone to 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene at 60–70°C with 80% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Dimethyl-5-tert-butylbenzene | Chloroacetyl chloride, AlCl₃ | 70–75% | High regioselectivity | Multi-step, requires ketone reduction |

| Blanc Chloromethylation | 1-tert-Butyl-3,5-dimethylbenzene | CH₂O, HCl, ZnCl₂ | 60–65% | Direct chloromethylation | Bis(chloromethyl) ether byproducts |

| Side-Chain Chlorination | 1-tert-Butyl-2,3,5-trimethylbenzene | SOCl₂, UV light | 70–75% | Single-step | Requires pre-existing methyl group |

| Alcohol Chlorination | 2-Hydroxymethyl derivative | SOCl₂, pyridine | 85–90% | High yield, mild conditions | Requires hydroxymethyl precursor |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(chloromethyl)-5-(tert-butyl)-1,3-dimethylbenzene, and how can purity be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic precursors. For purity optimization, use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents (e.g., hexane). Monitor reaction intermediates via TLC and confirm final purity using GC-MS or HPLC with UV detection (λ = 254 nm) .

- Key Considerations : Steric hindrance from the tert-butyl group may require elevated temperatures (80–100°C) and extended reaction times. Impurities like [4-(tert-butyl)-2,6-dimethylphenyl]acetonitrile (CAS 84803-57-6) are common and must be quantified .

Q. How can the compound’s structural and spectroscopic properties be characterized?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm; tert-butyl protons at δ 1.3 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) to detect molecular ion peak (m/z ≈ 222) and fragmentation patterns (e.g., loss of Cl⁻ or tert-butyl group) .

- IR : C-Cl stretch at 600–800 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound, particularly in pharmaceutical contexts?

- Methodology : Use UPLC-MS/MS with a C18 column and acetonitrile/water mobile phase for high sensitivity. Target impurities like [4-(tert-butyl)-2,6-dimethylphenyl]acetonitrile (CAS 84803-57-6) with MRM transitions (e.g., m/z 188 → 145). Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ (≤0.1% w/w) .

- Data Interpretation : Cross-reference retention times and spectral libraries (e.g., NIST Chemistry WebBook) to distinguish co-eluting impurities .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using Pd(PPh₃)₄ vs. Pd(OAc)₂ with arylboronic acids. Monitor reaction progress via ¹H NMR. The tert-butyl group may slow transmetallation due to steric hindrance, while the chloromethyl group enhances electrophilicity at the benzylic position .

- Contradiction Analysis : Conflicting reports on catalytic efficiency may arise from solvent polarity (e.g., DMF vs. THF) or base selection (K₂CO₃ vs. Cs₂CO₃). Perform kinetic studies under controlled conditions .

Q. What mechanistic insights explain its acute toxicity (H302, H315, H319, H335) at the molecular level?

- Methodology : Conduct in vitro assays using human cell lines (e.g., HepG2 for hepatotoxicity) to assess ROS generation and mitochondrial membrane depolarization. Compare with structural analogs (e.g., benzene derivatives lacking the chloromethyl group) to isolate toxicophores .

- Data Interpretation : Toxicity may correlate with electrophilic reactivity of the chloromethyl group, forming DNA adducts. Use molecular docking to predict interactions with cytochrome P450 enzymes .

Q. How can stability under varying storage conditions (light, temperature, humidity) be systematically evaluated?

- Experimental Design : Accelerated stability studies per ICH Q1A(R2):

- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Option 2) and quantify photodegradants (e.g., dechlorinated byproducts) .

- Key Findings : The compound is prone to hydrolysis of the chloromethyl group in humid conditions, forming 5-(tert-butyl)-1,3-dimethylbenzyl alcohol. Use amber glassware and desiccants for long-term storage .

Contradictions and Gaps in Literature

Q. Why do reported melting points and solubility profiles vary across studies?

- Analysis : Discrepancies may arise from polymorphic forms or residual solvents (e.g., hexane vs. ethyl acetate recrystallization). Use DSC to identify polymorphs and Karl Fischer titration to quantify water content .

- Resolution : Standardize purification protocols and report solvent systems explicitly.

Q. What computational methods best predict the compound’s physicochemical properties (e.g., logP, pKa)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.